molecular formula C13H14O4 B3051926 1,1-Cyclopropanedicarboxylic acid, 2-phenyl-, dimethyl ester CAS No. 3709-20-4

1,1-Cyclopropanedicarboxylic acid, 2-phenyl-, dimethyl ester

Cat. No.: B3051926
CAS No.: 3709-20-4
M. Wt: 234.25 g/mol
InChI Key: HEDVHUQQVZUKBN-UHFFFAOYSA-N
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Description

1,1-Cyclopropanedicarboxylic acid, 2-phenyl-, dimethyl ester is a cyclopropane derivative that has garnered significant interest due to its unique chemical structure and potential biological activities. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Mechanism of Action

Target of Action

It is known that this compound is involved in reactions with aromatic aldehydes .

Mode of Action

Dimethyl 2-Phenylcyclopropane-1,1-Dicarboxylate interacts with aromatic aldehydes in the presence of TaCl5 . This reaction occurs in 1,2-dichloroethane at 23 °C for 24 hours, after which hydrolysis gives substituted 4-phenyl-3,4-dihydronaphtalene-2,2(1H)-dicarboxylates .

Biochemical Pathways

The compound is involved in the ring-opening transformations of donor–acceptor cyclopropanes (DACs), which are widely used in organic synthesis to assemble various carbo- and heterocyclic compounds . The (3 + 2) cycloaddition of DACs with aldehydes is a promising synthetic strategy that has been widely used to produce polysubstituted tetrahydrofurans .

Pharmacokinetics

It is known that the compound undergoes ring-opening polymerization (rop) catalyzed by sncl4 .

Result of Action

The reaction of Dimethyl 2-Phenylcyclopropane-1,1-Dicarboxylate with aromatic aldehydes results in the formation of substituted 4-phenyl-3,4-dihydronaphtalene-2,2(1H)-dicarboxylates . This represents a new type of reactions between 2-arylcyclopropane-1,1-dicarboxylates and aromatic aldehydes, yielding chlorinated tetrahydronaphthalenes .

Action Environment

The reaction of Dimethyl 2-Phenylcyclopropane-1,1-Dicarboxylate with aromatic aldehydes takes place in 1,2-dichloroethane at 23 °C . This suggests that the compound’s action, efficacy, and stability may be influenced by environmental factors such as temperature and solvent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Cyclopropanedicarboxylic acid, 2-phenyl-, dimethyl ester typically involves the reaction of cyclopropane-1,1-dicarboxylic acid with phenyl and dimethyl ester groups under specific conditions. One common method involves the esterification of cyclopropane-1,1-dicarboxylic acid with methanol in the presence of a strong acid catalyst .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1,1-Cyclopropanedicarboxylic acid, 2-phenyl-, dimethyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the ester groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1,1-Cyclopropanedicarboxylic acid, 2-phenyl-, dimethyl ester has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and in the study of cyclopropane ring-opening reactions.

    Biology: This compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropane-1,1-dicarboxylic acid: A related compound with similar structural features but without the phenyl and dimethyl ester groups.

    Cyclopropyl methyl ketone: Another cyclopropane derivative with different functional groups.

    Cyclopropyl 4-methoxyphenyl ketone: A compound with a cyclopropane ring and a methoxyphenyl group.

Uniqueness

1,1-Cyclopropanedicarboxylic acid, 2-phenyl-, dimethyl ester is unique due to its combination of a cyclopropane ring with phenyl and dimethyl ester groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

dimethyl 2-phenylcyclopropane-1,1-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O4/c1-16-11(14)13(12(15)17-2)8-10(13)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEDVHUQQVZUKBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC1C2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20458382
Record name 1,1-Cyclopropanedicarboxylic acid, 2-phenyl-, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20458382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3709-20-4
Record name Dimethyl 2-phenylcyclopropane-1,1-dicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3709-20-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Cyclopropanedicarboxylic acid, 2-phenyl-, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20458382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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